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Compound of Interest

Compound Name:
1-(2-Hydroxy-3-

methoxyphenyl)ethanone

Cat. No.: B043215 Get Quote

An In-depth Technical Guide to the Physicochemical Characteristics of 2'-Hydroxy-3'-

methoxyacetophenone

This technical guide provides a comprehensive overview of the physicochemical characteristics

of 2'-Hydroxy-3'-methoxyacetophenone, tailored for researchers, scientists, and professionals

in drug development. While specific experimental data for this particular isomer is limited in

publicly available literature, this document compiles available information and presents

generalized, standard experimental protocols for its synthesis and characterization.

Compound Identity
Compound Name: 2'-Hydroxy-3'-methoxyacetophenone

Synonyms: 1-(2-Hydroxy-3-methoxyphenyl)ethanone[1]

CAS Number: 703-98-0[1]

Molecular Formula: C₉H₁₀O₃[1]

Molecular Weight: 166.17 g/mol [1]

Physicochemical Properties
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Quantitative experimental data for 2'-Hydroxy-3'-methoxyacetophenone is not extensively

available. The following table summarizes its basic molecular properties and provides data for

the closely related and well-studied isomer, 4'-Hydroxy-3'-methoxyacetophenone

(Acetovanillone), for comparative purposes.

Property
2'-Hydroxy-3'-
methoxyacetophenone

4'-Hydroxy-3'-
methoxyacetophenone
(Isomer for Comparison)

Molecular Formula C₉H₁₀O₃[1] C₉H₁₀O₃[2][3][4]

Molecular Weight 166.17 g/mol [1] 166.17 g/mol [2][3][4]

Physical State Solid (Predicted)
White to yellow crystalline

powder/solid[2][3]

Melting Point Data not available 112-116 °C[2][4]

Boiling Point Data not available 295-300 °C[3][4]

Solubility Data not available

Soluble in hot water, ethanol,

chloroform, ether, ethyl

acetate, and DMSO. Insoluble

in petroleum ether.[4]

pKa Data not available 8.17 - 8.18 (Predicted)[2][3]

Spectroscopic Data
Detailed spectroscopic data for 2'-Hydroxy-3'-methoxyacetophenone are not available in the

provided search results. Below are the expected characteristic signals based on the analysis of

its functional groups and data from similar acetophenone derivatives.
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¹H NMR
Expected Chemical

Shift (δ) ppm
Multiplicity Notes

Acetyl Protons (-

COCH₃)
~2.5 - 2.7 Singlet (s)

Methyl protons

adjacent to a carbonyl

group.

Methoxy Protons (-

OCH₃)
~3.8 - 4.0 Singlet (s)

Methyl protons of the

methoxy group.

Aromatic Protons (Ar-

H)
~6.5 - 7.8 Multiplet (m)

Protons on the

aromatic ring, splitting

pattern depends on

substitution.

Hydroxyl Proton (-OH) Variable Broad Singlet (br s)

Chemical shift is

concentration and

solvent dependent.

¹³C NMR
Expected Chemical Shift (δ)

ppm
Notes

Carbonyl Carbon (C=O) ~195 - 205 Ketonic carbonyl carbon.

Acetyl Carbon (-COCH₃) ~25 - 35
Methyl carbon of the acetyl

group.

Methoxy Carbon (-OCH₃) ~55 - 60
Methyl carbon of the methoxy

group.

Aromatic Carbons (Ar-C) ~110 - 160 Carbons of the benzene ring.

Infrared (IR) Spectroscopy
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Functional Group
Expected Absorption Band

(cm⁻¹)
Intensity/Shape

Phenolic O-H Stretch 3200 - 3600 Broad

Aromatic C-H Stretch 3000 - 3100 Medium to Weak

Aliphatic C-H Stretch 2850 - 3000 Medium to Weak

Carbonyl C=O Stretch 1650 - 1680 Strong, Sharp

Aromatic C=C Stretch 1450 - 1600 Medium to Weak

C-O Stretch 1000 - 1300 Strong

Experimental Protocols
The following sections detail generalized protocols for the synthesis and characterization of

acetophenone derivatives like 2'-Hydroxy-3'-methoxyacetophenone.

Synthesis via Friedel-Crafts Acylation
A common method for synthesizing acetophenones is the Friedel-Crafts acylation of an

appropriate aromatic precursor. For 2'-Hydroxy-3'-methoxyacetophenone, the starting material

would be 2-methoxyphenol.

Protocol:

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic

stirrer, dropping funnel, and a reflux condenser connected to a gas outlet, place anhydrous

aluminum chloride (AlCl₃, ~2.5 equivalents) in a dry, inert solvent such as nitrobenzene or

1,2-dichloroethane.[5]

Cooling: Cool the suspension to 0-5 °C using an ice bath.[5]

Reactant Addition: Slowly add acetyl chloride or acetic anhydride (1.1 equivalents) dropwise

to the stirred suspension.

Substrate Addition: Following the addition of the acylating agent, slowly add 2-

methoxyphenol (1 equivalent) to the reaction mixture while maintaining the low temperature.
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Reaction: After the addition is complete, allow the mixture to warm to room temperature and

then heat to 60-80 °C for several hours. Monitor the reaction progress using Thin Layer

Chromatography (TLC).[5]

Quenching: Upon completion, cool the mixture back to room temperature and carefully pour

it onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the

aluminum chloride complex.[5]

Extraction: Extract the product from the aqueous layer using an appropriate organic solvent

(e.g., ethyl acetate) multiple times.[5]

Washing: Combine the organic extracts and wash sequentially with water, a saturated

sodium bicarbonate solution, and brine.[5]

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and

remove the solvent under reduced pressure to yield the crude product.[5]

Purification: Purify the crude 2'-Hydroxy-3'-methoxyacetophenone by recrystallization from a

suitable solvent (e.g., ethanol/water mixture) or by column chromatography.[5]

Spectroscopic Characterization
4.2.1. Nuclear Magnetic Resonance (NMR)

Sample Preparation: Dissolve 5-10 mg of the purified solid product in approximately 0.7 mL

of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard NMR tube.[6]

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz).

Analysis: Process the resulting spectra to determine chemical shifts (δ), signal multiplicity,

and integration values to confirm the molecular structure.[6]

4.2.2. Infrared (IR) Spectroscopy

Sample Preparation: Place a small amount of the solid sample directly onto the crystal of an

Attenuated Total Reflectance (ATR) accessory.[6]

Data Acquisition: Record the IR spectrum over a range of 4000 to 400 cm⁻¹.[6]
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Analysis: Identify the characteristic absorption bands corresponding to the key functional

groups (O-H, C=O, C-O, C-H) present in the molecule.[6]

4.2.3. UV-Visible (UV-Vis) Spectroscopy

Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent,

such as methanol or ethanol.

Data Acquisition: Record the absorbance spectrum over a wavelength range of

approximately 200-400 nm using a spectrophotometer, with the pure solvent as a blank.

Analysis: Identify the wavelength(s) of maximum absorbance (λmax), which are

characteristic of the electronic transitions within the chromophore.

Visualizations
The following diagrams illustrate common workflows relevant to the synthesis and analysis of

2'-Hydroxy-3'-methoxyacetophenone.
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General Synthesis and Purification Workflow

2-Methoxyphenol +
Acetyl Chloride/Anhydride

Friedel-Crafts Acylation
(0°C to 80°C)

Anhydrous AlCl₃
(Lewis Acid Catalyst)

Quench with Ice/HCl

Reaction Complete

Solvent Extraction
(e.g., Ethyl Acetate)

Purification
(Recrystallization or

Column Chromatography)

Crude Product

Pure 2'-Hydroxy-3'-
methoxyacetophenone

Click to download full resolution via product page

Caption: General workflow for the synthesis and purification of 2'-Hydroxy-3'-

methoxyacetophenone.
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Structural Characterization Workflow

Purified Solid Sample

NMR Spectroscopy
(¹H and ¹³C) IR Spectroscopy (ATR) Mass Spectrometry UV-Vis Spectroscopy

Structure Elucidation
and Confirmation

Click to download full resolution via product page

Caption: Standard workflow for the spectroscopic characterization of a synthesized compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [physicochemical characteristics of 2'-Hydroxy-3'-
methoxyacetophenone]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b043215#physicochemical-characteristics-of-2-
hydroxy-3-methoxyacetophenone]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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